molecular formula C11H14Cl2FN3 B1451964 5-Fluoro-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride CAS No. 1185561-70-9

5-Fluoro-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride

Cat. No.: B1451964
CAS No.: 1185561-70-9
M. Wt: 278.15 g/mol
InChI Key: YHSKQXMORAMSFN-UHFFFAOYSA-N
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Description

Fourier-Transform Infrared (FT-IR)

Key vibrational modes include:

  • N–H stretch : 3,400–3,200 cm⁻¹ (benzimidazole NH)
  • C–F stretch : 1,250–1,100 cm⁻¹
  • Pyrrolidine C–N : 1,020–960 cm⁻¹

Nuclear Magnetic Resonance (NMR)

¹H NMR (DMSO-d₆, 300 MHz) :

  • δ 12.84 ppm (s, 1H, benzimidazole NH)
  • δ 3.71 ppm (m, 1H, pyrrolidine CH)
  • δ 7.06–7.66 ppm (m, 3H, aromatic protons)

¹³C NMR (75 MHz) :

  • δ 157.75 ppm (C-2 benzimidazole)
  • δ 152.28 ppm (C-5 fluorine-substituted carbon)

Mass Spectrometry

  • ESI-MS : m/z 205.23 [M–2HCl+H]⁺
  • Isotopic pattern: Characteristic M+2 and M+4 peaks from chlorine atoms in the dihydrochloride salt

Tautomeric Behavior and Protonation States

Benzimidazole derivatives exhibit tautomerism between the 1H and 3H forms. For this compound:

  • 1H tautomer : Predominant in non-aqueous solvents, stabilized by intramolecular hydrogen bonding between N1–H and the pyrrolidine nitrogen.
  • 3H tautomer : Observed in polar protic solvents, facilitated by solvation effects.

Protonation occurs preferentially at the pyrrolidine nitrogen (pKₐ ≈ 9.5) rather than the benzimidazole NH (pKₐ ≈ 5.2), as demonstrated by pH-dependent ¹H NMR shifts. The dihydrochloride salt exists as a zwitterion in aqueous solution, with charge distribution confirmed by electrophoretic mobility studies.

Comparative Analysis with Benzimidazole Derivatives

The structural and functional differences between this compound and related analogs are summarized below:

Derivative Substituent Solubility (mg/mL) LogP Biological Activity
This compound 2-pyrrolidinyl, 5-F 12.8 (H₂O) 1.47 Kinase inhibition potential
2-Piperidinyl analog 6-membered N-ring 9.3 2.01 Enhanced lipophilicity
Unsubstituted H at C2/C5 0.5 0.89 Baseline antimicrobial

Key distinctions:

  • The pyrrolidine group improves aqueous solubility compared to piperidine analogs due to reduced ring strain and enhanced hydrogen-bonding capacity.
  • Fluorine substitution at C5 increases electronegativity, potentially enhancing binding to enzymatic targets via dipole interactions.

Properties

IUPAC Name

6-fluoro-2-pyrrolidin-2-yl-1H-benzimidazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FN3.2ClH/c12-7-3-4-8-10(6-7)15-11(14-8)9-2-1-5-13-9;;/h3-4,6,9,13H,1-2,5H2,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSKQXMORAMSFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC3=C(N2)C=C(C=C3)F.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride (CAS Number: 1185561-70-9) is a synthetic compound that has garnered interest due to its diverse biological activities. This article explores its pharmacological properties, including its anticancer, antifungal, antiviral, and antioxidant activities, supported by relevant research findings and case studies.

  • Molecular Formula : C11H14Cl2FN3
  • Molecular Weight : 264.15 g/mol
  • Purity : ≥ 95%
  • Storage Conditions : Ambient temperature

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that this compound has potent growth inhibitory effects.

Key Findings:

  • Cell Lines Tested : L1210 mouse leukemia cells and several human cancer cell lines.
  • IC50 Values : The compound exhibited IC50 values in the nanomolar range, indicating strong antiproliferative activity.
  • Mechanism of Action : The growth inhibition was associated with the intracellular release of active metabolites, suggesting a mechanism involving nucleotide metabolism .

Antifungal Activity

The antifungal potential of this compound has also been evaluated. In vitro studies have shown that it possesses activity against various fungal strains, particularly dermatophytes.

Key Findings:

  • Inhibition Rates : Compounds similar to 5-fluoro derivatives showed nearly 100% inhibition against dermatophytes.
  • Minimum Inhibitory Concentration (MIC) : The MIC values ranged from 0.97 to 1.53 µg/mL against Candida albicans, demonstrating effective antifungal properties .

Antiviral Activity

The antiviral efficacy of benzimidazole derivatives, including this compound, has been explored in various studies.

Key Findings:

  • Activity Against Viruses : Exhibits activity against several RNA viruses, including adenovirus and herpesvirus.
  • Mechanism : The antiviral action is believed to involve the inhibition of viral RNA synthesis by blocking RNA polymerase II .

Antioxidant Activity

The antioxidant properties of this compound have been investigated through various assays measuring its ability to scavenge free radicals.

Key Findings:

  • DPPH Assay Results : The compound demonstrated significant radical scavenging activity with an IC50 value indicating effective antioxidant potential.
  • FRAP Test Results : Compounds with a pyrrole ring showed enhanced antioxidant activity compared to other derivatives .

Structure-Activity Relationship (SAR)

A detailed structure-activity relationship analysis indicates that modifications in the benzimidazole ring significantly influence the biological activity of the compound.

Substituent PositionEffect on Activity
Position 2Enhances antifungal and anticancer activity when substituted with pyrrole
Position 5Presence of electron-withdrawing groups increases photoprotective properties

Case Studies

Several case studies have documented the therapeutic potential of benzimidazole derivatives:

  • Anticancer Case Study :
    • A study reported that compounds similar to this compound exhibited selective cytotoxicity towards melanoma cells, with a promising selectivity index .
  • Antifungal Case Study :
    • Clinical evaluations showed that formulations containing this compound demonstrated efficacy in treating dermatophyte infections resistant to conventional antifungals .
  • Antiviral Case Study :
    • Research highlighted its effectiveness against human cytomegalovirus (HCMV), indicating potential for therapeutic applications in viral infections .

Scientific Research Applications

Antiviral Activity

Recent studies have highlighted the potential of benzimidazole derivatives, including 5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride, in combating viral infections. For instance, compounds with similar structures have shown significant inhibitory effects against the hepatitis C virus (HCV). The efficacy of these compounds is often measured by their half-maximal effective concentration (EC50) values, with some derivatives demonstrating EC50 values as low as 0.007 nM against specific genotypes of HCV .

Anti-inflammatory Properties

Benzimidazole derivatives are also being investigated for their anti-inflammatory properties. Several studies have reported that these compounds exhibit significant inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For example, certain derivatives have shown IC50 values ranging from 0.0370 to 0.2272 nM against COX-2, indicating their potential as anti-inflammatory agents .

Case Studies

Several case studies have documented the efficacy of benzimidazole derivatives:

  • A study explored a series of benzimidazole compounds for their ability to inhibit HCV replication in vitro, demonstrating that modifications at the pyrrolidine ring significantly enhanced antiviral activity .
  • Another investigation assessed the anti-inflammatory effects of various benzimidazole derivatives in animal models, showing promising results in reducing edema and pain compared to standard treatments like diclofenac .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between the target compound and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Physical State Purity CAS Number Notes
5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride C₁₁H₁₃Cl₂FN₃ ~291.16 2-pyrrolidinyl, 5-F Not reported Not reported Not available Pyrrolidinyl (5-membered ring) confers flexibility; fluorine increases lipophilicity.
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride C₁₂H₁₆Cl₂FN₃ 292.18 4-piperidinyl, 5-F Liquid 95.0% 1158645-51-2 Piperidinyl (6-membered ring) offers less strain; higher molecular weight .
2-(2-Pyrrolidinyl)-1H-benzimidazole dihydrochloride C₁₁H₁₄Cl₂N₃ ~267.16 2-pyrrolidinyl Not reported Not reported Not available Lacks fluorine; reduced lipophilicity compared to fluorinated analogs .
5-Fluoro-2-(piperidin-3-yloxy)pyrimidine dihydrochloride C₉H₁₄Cl₂FN₃O 270.13 Piperidin-3-yloxy, 5-F Not reported Not reported 2310013-57-9 Pyrimidine core (vs. benzimidazole); oxygen in substituent increases polarity .
Key Observations:

Substituent Effects: Pyrrolidinyl vs. Piperidinyl: The 5-membered pyrrolidinyl ring in the target compound introduces higher conformational strain compared to the 6-membered piperidinyl group in the analog 1158645-51-2. This may influence binding interactions in biological systems . Fluorine vs.

Core Structure Differences :

  • The pyrimidine-based analog 2310013-57-9 has a distinct heterocyclic core, reducing structural similarity to benzimidazoles. The piperidin-3-yloxy group introduces an oxygen atom, increasing polarity and altering solubility profiles .

Salt Form and Solubility :

  • All compounds listed are dihydrochloride salts, suggesting comparable aqueous solubility under acidic conditions. However, physical states vary (e.g., the piperidinyl analog is a liquid, while others’ states are unreported) .

Preparation Methods

Formation of the Benzimidazole Core

The benzimidazole nucleus is commonly synthesized via cyclization reactions involving o-phenylenediamine derivatives and suitable carbonyl-containing reagents such as carboxylic acids, aldehydes, or acid derivatives. For 5-fluoro-substituted benzimidazoles, the starting material is often a 5-fluoro-o-phenylenediamine or a related precursor.

  • Cyclization Reaction: The cyclization typically proceeds by condensation of the o-phenylenediamine with a carboxylic acid derivative or aldehyde under heating conditions. Microwave-assisted synthesis has been reported to accelerate this step, improving yields and reducing reaction times.

  • Example: In a microwave reactor, methyl 4-formylbenzoate and sodium disulfite are reacted with 5-substituted o-phenylenediamine at 240°C and 10 bar for 5 minutes to form the benzimidazole core with high yield (85%).

Formation of the Dihydrochloride Salt

The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which enhances solubility and stability.

  • Procedure: The free base is dissolved in an appropriate solvent (e.g., ethanol or water), and an excess of HCl gas or hydrochloric acid solution is added to precipitate the dihydrochloride salt.

  • Outcome: This salt form is typically isolated by filtration and drying, yielding a crystalline product suitable for further use.

Detailed Synthetic Procedures and Data

Step Reaction Type Reagents and Conditions Yield (%) Notes
1. Cyclization to Benzimidazole Core Condensation of 5-fluoro-o-phenylenediamine with carboxylic acid derivative or aldehyde Microwave heating at 240°C, 10 bar, 5 min (e.g., methyl 4-formylbenzoate + sodium disulfite) 85 Microwave-assisted synthesis accelerates reaction and improves yield
2. Conversion to Hydrazide Intermediate Reaction of benzimidazole ester with hydrazine hydrate in ethanol 150°C, 10 bar, 10 min (microwave) 89 Hydrazide formation facilitates further functionalization
3. Pyrrolidinyl Substitution at 2-Position Nucleophilic substitution or amination on benzimidazole intermediate Reflux with pyrrolidine under inert atmosphere; solvent varies Variable Reaction conditions optimized to maintain fluorine substituent and avoid side reactions
4. Salt Formation Treatment with hydrochloric acid Room temperature, solvent: ethanol or water Quantitative Dihydrochloride salt enhances solubility and stability

Research Findings and Optimization Insights

  • Microwave-Assisted Synthesis: The use of microwave reactors for the benzimidazole core formation and hydrazide intermediate synthesis significantly reduces reaction time from hours to minutes and improves yields up to 89%.

  • Substituent Effects: The fluorine atom at the 5-position influences the electronic properties of the benzimidazole ring, affecting reactivity during cyclization and substitution steps. Careful control of reaction conditions is necessary to preserve this substituent.

  • Purification: Recrystallization from ethanol or butanol is commonly employed to purify intermediates and final products, yielding high-purity compounds suitable for biological testing.

  • Alternative Synthetic Routes: Other methods reported for benzimidazole derivatives include one-pot nitro reductive cyclization and use of sodium dithionite in dimethyl sulfoxide, which might be adapted for fluoro-substituted analogs.

Summary Table of Key Preparation Methods

Preparation Stage Method Description Key Reagents Reaction Conditions Yield (%) Reference
Benzimidazole Core Formation Cyclization of 5-fluoro-o-phenylenediamine with aldehyde or acid derivative 5-fluoro-o-phenylenediamine, methyl 4-formylbenzoate, sodium disulfite Microwave, 240°C, 10 bar, 5 min 85
Hydrazide Intermediate Synthesis Reaction of benzimidazole ester with hydrazine hydrate Benzimidazole ester, hydrazine hydrate Microwave, 150°C, 10 bar, 10 min 89
Pyrrolidinyl Substitution Nucleophilic substitution with pyrrolidine Pyrrolidine, benzimidazole intermediate Reflux, solvent varies Variable
Dihydrochloride Salt Formation Acid-base reaction with hydrochloric acid HCl, solvent (ethanol/water) Room temperature Quantitative

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Fluoro-2-(2-pyrrolidinyl)-1H-benzimidazole dihydrochloride, and how can reaction efficiency be optimized?

  • Methodological Answer : A practical route involves nucleophilic substitution of 2-fluorobenzaldehyde derivatives with pyrrolidine under reflux conditions. For example, heating 2-fluorobenzaldehyde with pyrrolidine in DMF at 150°C for 20 hours in the presence of potassium carbonate yields intermediates, followed by cyclization to form the benzimidazole core . Purification via ethyl acetate extraction and TLC monitoring ensures product isolation. Microwave-assisted synthesis (e.g., 150°C, 20h) can improve reaction efficiency by reducing time and side products .

Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?

  • Methodological Answer : Use a combination of 1H NMR (e.g., δ 10.01 ppm for aldehyde protons), mass spectrometry (to confirm molecular ion peaks), and elemental analysis (to verify %N content) for structural validation . Purity can be assessed via HPLC (C18 column, acetonitrile/ammonium acetate buffer) or TLC (silica gel, ethyl acetate/hexane eluent). Residual solvents should comply with pharmacopeial limits (e.g., Ph. Eur. guidelines for acetonitrile) .

Q. How should this compound be stored to ensure long-term stability in laboratory settings?

  • Methodological Answer : Store lyophilized powder in airtight, light-resistant containers at -20°C for long-term stability (2–3 years). For short-term use (weeks), storage at 0–4°C in a desiccator is sufficient. Avoid repeated freeze-thaw cycles to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems for this compound?

  • Methodological Answer : Discrepancies may arise from assay-specific conditions (e.g., enzyme source, NADPH concentration). Validate assays using positive controls (e.g., CrMP IX for heme oxygenase inhibition) and standardize protocols (e.g., microsomal protein concentration, pH 7.4 Tris buffer). Cross-reference activity with structural analogs (e.g., QC-2350 or QC-2356) to identify substituent-dependent effects .

Q. What strategies are effective in designing structure-activity relationship (SAR) studies to improve the pharmacological profile of this benzimidazole derivative?

  • Methodological Answer : Focus on modifying the pyrrolidine substituent (e.g., introducing nitro or phenethyl groups) and benzimidazole fluorination patterns . For example, QC-2356 (3-nitrobenzyl substitution) shows enhanced HO-2 selectivity, while QC-2350 (phenethyl substitution) improves HO-1 inhibition. Use molecular docking to predict interactions with target enzymes (e.g., heme oxygenase isoforms) .

Q. What in vitro models are appropriate for evaluating the compound's mechanism of action, and how should assays be validated?

  • Methodological Answer : Use rat/mouse liver microsomes for heme oxygenase inhibition studies. Prepare microsomes via differential centrifugation (10,000–100,000 ×g) and validate with NADPH-dependent enzyme activity assays. Include Triton X-100 (0.1% v/v) to solubilize membranes and BSA (0.1 mg/mL) to stabilize proteins. Confirm results with Western blotting (anti-HO-1/2 antibodies) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Fluoro-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride
Reactant of Route 2
Reactant of Route 2
5-Fluoro-2-(2-pyrrolidinyl)-1h-benzimidazole dihydrochloride

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